Fmoc-L-proline 4-nitrophenyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fmoc-L-proline 4-nitrophenyl ester is a chemical compound used primarily in the field of peptide synthesis. It is known for its role as a protecting group in solid-phase peptide synthesis, which is a method used to produce peptides in a controlled and efficient manner. The compound has a molecular weight of 458.47 and is characterized by its light yellow powder form .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-proline 4-nitrophenyl ester typically involves the reaction of Fmoc-L-proline with 4-nitrophenyl chloroformate. This reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond. The reaction conditions usually include a solvent like dichloromethane and are conducted at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase synthesis techniques to ensure high yield and purity. The compound is then purified using methods such as high-performance liquid chromatography (HPLC) to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-proline 4-nitrophenyl ester undergoes various chemical reactions, including:

Substitution Reactions: The ester group can be substituted by nucleophiles, leading to the formation of different derivatives.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Fmoc-L-proline and 4-nitrophenol.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Hydrolysis Conditions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products

Substitution Products: Various derivatives depending on the nucleophile used.

Hydrolysis Products: Fmoc-L-proline and 4-nitrophenol.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-L-proline 4-nitrophenyl ester is used as a building block in the synthesis of peptides. It serves as a protecting group for the amino group, allowing for selective reactions to occur without interference from the amino group .

Biology

In biological research, the compound is used to synthesize peptides that are used in various assays and experiments. These peptides can be used to study protein-protein interactions, enzyme activity, and other biological processes .

Medicine

In medicine, peptides synthesized using this compound are used in the development of therapeutic agents. These peptides can act as drugs or drug candidates for various diseases .

Industry

In the industrial sector, the compound is used in the large-scale production of peptides for research and therapeutic purposes. The use of automated synthesizers and solid-phase synthesis techniques ensures high efficiency and yield .

Mechanism of Action

The mechanism of action of Fmoc-L-proline 4-nitrophenyl ester involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of L-proline, preventing unwanted reactions during the synthesis process. The 4-nitrophenyl ester group facilitates the coupling of the protected amino acid to the growing peptide chain. The Fmoc group can be removed using a base such as piperidine, allowing the amino group to participate in subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

- Fmoc-L-phenylalanine 4-nitrophenyl ester

- Fmoc-L-tyrosine 4-nitrophenyl ester

- Fmoc-L-tryptophan 4-nitrophenyl ester

Uniqueness

Fmoc-L-proline 4-nitrophenyl ester is unique due to the presence of the proline residue, which introduces a cyclic structure into the peptide. This cyclic structure can impart specific conformational properties to the peptide, influencing its biological activity and stability. Compared to other similar compounds, this compound is particularly useful in the synthesis of cyclic peptides and peptidomimetics .

Biological Activity

Introduction

Fmoc-L-proline 4-nitrophenyl ester (Fmoc-Pro-4-NP) is a compound that has garnered attention due to its potential biological activities, particularly in the context of drug discovery and development. This article explores the biological activity of Fmoc-Pro-4-NP, highlighting its mechanisms of action, cytotoxicity profiles, and potential therapeutic applications based on diverse research findings.

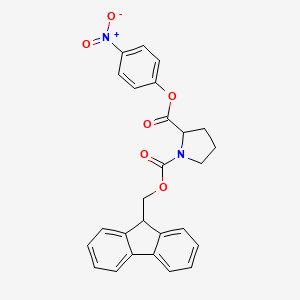

This compound has the following chemical structure:

- Molecular Formula : C26H22N2O6

- Molecular Weight : 462.46 g/mol

- CAS Number : 138113654

This compound features a phenyl ester group that contributes to its reactivity and biological interactions.

Esterase-like Activity

Recent studies have indicated that Fmoc-Pro-4-NP exhibits esterase-like activity, which involves hydrolysis reactions similar to those catalyzed by enzymes. This activity can have implications for drug metabolism and efficacy, as it may influence the release of active pharmacophores from prodrugs .

Interaction with Histone Deacetylases (HDACs)

Research suggests that compounds related to Fmoc-Pro-4-NP may interact with histone deacetylases (HDACs), which play crucial roles in gene expression regulation. In particular, studies have shown that certain derivatives exhibit significant inhibition against various cancer cell lines, indicating a potential mechanism involving modulation of chromatin structure and transcriptional regulation .

Anticancer Properties

Fmoc-Pro-4-NP has been evaluated for its anticancer properties across several studies. Notably, a study reported that related prolinamide derivatives exhibited cytotoxic effects against various cancer cell lines, including HeLa and HL-60 cells. The IC50 values for these compounds were promising, with some derivatives showing IC50 values as low as 0.31 µM against HeLa cells .

Table 1: Cytotoxicity of Fmoc-Pro-4-NP Derivatives

| Compound | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|---|

| Fmoc-Pro-4-NP | HeLa | 0.31 | 21.07 | 67.97 |

| Derivative A | HL-60 | 5.19 | N/A | N/A |

| Derivative B | RPMI 8226 | N/A | N/A | N/A |

Safety Profiles

The safety profile of Fmoc-Pro-4-NP has been assessed through cytotoxicity studies on normal human liver cells (HL-7702). The results indicated a high selectivity index, suggesting that while the compound exhibits potent anticancer activity, it also maintains a favorable safety profile for normal cells .

Synthesis and Evaluation

A study focused on synthesizing various substituted prolinamides, including Fmoc-Pro-4-NP, evaluated their in vitro anticancer activities. The findings highlighted the relationship between structural modifications and biological activity, emphasizing the importance of specific functional groups in enhancing cytotoxic effects against cancer cells .

Comparative Analysis

Comparative studies involving different stereoisomers of proline derivatives revealed significant differences in biological activity. For instance, while both L-proline and D-proline derivatives were tested, L-proline derivatives generally exhibited stronger activity against tumor cell lines compared to their D-counterparts .

Properties

IUPAC Name |

1-O-(9H-fluoren-9-ylmethyl) 2-O-(4-nitrophenyl) pyrrolidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O6/c29-25(34-18-13-11-17(12-14-18)28(31)32)24-10-5-15-27(24)26(30)33-16-23-21-8-3-1-6-19(21)20-7-2-4-9-22(20)23/h1-4,6-9,11-14,23-24H,5,10,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQKQTHUEOUIMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=CC=C(C=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.